molecular formula C16H17NO2S B2397825 N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235655-43-2

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2397825
CAS RN: 1235655-43-2
M. Wt: 287.38
InChI Key: RISNDUHWAHKMOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various substrates . For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(4-tolyloxy)acetamide is a white to off-white solid, slightly soluble at pH 2.8, soluble in ethanol, with a molecular weight of 327.40 and a chemical formula of C17H17N3O2S .

Scientific Research Applications

Conversion of Acetaminophen to Bioactive Compounds

  • Research has shown that acetaminophen is metabolized in the nervous system to form potent bioactive compounds like N-arachidonoylphenolamine (AM404), which acts on the TRPV1 agonist and inhibits cyclooxygenase enzymes. This pathway suggests a novel mechanism for drug metabolism and highlights the role of fatty acid conjugation in medicinal chemistry (Högestätt et al., 2005).

GPR119 Agonists for Therapeutic Applications

  • A study describes the discovery and optimization of phenoxy cyclopropyl phenyl acetamide derivatives as potent and selective GPR119 agonists. These findings are relevant for the development of new therapeutics for metabolic disorders, indicating a pathway for utilizing similar acetamide compounds in drug discovery (Zhu et al., 2017).

Chemoselective Acetylation in Drug Synthesis

  • The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates a novel approach to drug synthesis, particularly in creating intermediates for antimalarial drugs. This research could provide a basis for exploring similar methodologies with N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide in synthesizing novel therapeutic agents (Magadum & Yadav, 2018).

Novel Metabolites and Drug Mechanisms

  • Investigations into the metabolism of acetaminophen and its derivatives, such as the identification of novel metabolites and their effects on pain and thermoregulatory pathways, offer insights into the complex interactions between drugs and biological systems. These studies could inform research on related acetamide compounds, exploring their pharmacological potentials and metabolic pathways (Botting, 2000).

Future Directions

The development of new derivatives of “N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide” and similar compounds could be a promising area of research. These compounds could be further studied for their potential therapeutic applications .

properties

IUPAC Name

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISNDUHWAHKMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

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